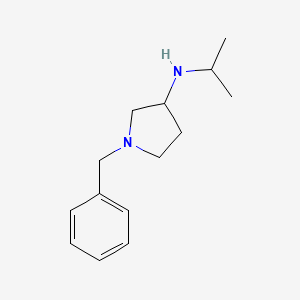

(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-N-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)15-14-8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELZJSMTYJIMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Synthetic Strategies for 1 Benzyl Pyrrolidin 3 Yl Isopropyl Amine

Retrosynthetic Analysis of the Title Compound's Molecular Architecture

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine, the most logical disconnections are at the carbon-nitrogen (C-N) bonds, which are typically formed late in a synthetic sequence.

Two primary C-N disconnections are apparent:

Disconnection of the isopropylamino group: This leads to a key intermediate, 1-benzyl-3-pyrrolidinone (B141626), and isopropylamine (B41738). This is a highly strategic disconnection as the formation of the amine from a ketone via reductive amination is a robust and widely used transformation.

Disconnection of the N-benzyl group: This simplifies the pyrrolidine (B122466) core to (pyrrolidin-3-yl)-isopropyl-amine and a benzylating agent like benzyl (B1604629) bromide.

Further disconnection of the pyrrolidine ring itself suggests acyclic precursors, such as a 1,4-dihaloamine derivative, which can be cyclized to form the five-membered ring. This analysis reveals that 1-benzyl-3-pyrrolidinone is a pivotal precursor, and its synthesis is a critical step toward the title compound. chemicalbook.comnih.gov

Conventional Approaches to the Pyrrolidine Ring System

The construction of the pyrrolidine core is central to the synthesis of the target molecule. Several conventional methods have been established for this purpose.

Cycloaddition Reactions for Pyrrolidine Core Formation

The [3+2] cycloaddition reaction is a powerful and atom-economical method for constructing five-membered rings like pyrrolidine. nih.govnih.gov This reaction typically involves an azomethine ylide (a 1,3-dipole) reacting with an alkene (a dipolarophile). nih.govosaka-u.ac.jp

The versatility of this approach allows for the synthesis of a wide range of polysubstituted pyrrolidines with significant control over stereochemistry. nih.govacs.org The azomethine ylides can be generated in situ from various precursors, such as imines derived from α-amino acids. mdpi.com The choice of catalyst and reaction conditions can influence the regio- and diastereoselectivity of the cycloaddition. acs.orgtandfonline.com

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Outcome |

| Glycine (B1666218) Imino Esters | Electron-deficient alkenes | AgOAc / Ligand | Highly substituted pyrrolidines |

| N-silylmethyl Amides | Conjugated Alkenes | Vaska's Complex [IrCl(CO)(PPh3)2] | Functionalized pyrrolidines nih.gov |

| Isatin + Amino Acid | Maleimides | Base (e.g., Et3N) | Spirooxindole pyrrolidines tandfonline.com |

This table presents examples of reagent classes and conditions for [3+2] cycloaddition reactions leading to pyrrolidine scaffolds.

Intermolecular and Intramolecular Amination Pathways

Amination reactions provide another direct route to the pyrrolidine skeleton. These can be categorized as either intermolecular or intramolecular processes.

Intramolecular amination is a common strategy that involves the cyclization of a linear precursor containing an amine and a suitable leaving group or a reactive C-H bond. For instance, the cyclization of γ-amino alkyl halides or tosylates under basic conditions can efficiently form the pyrrolidine ring. More advanced methods involve the transition-metal-catalyzed amination of unactivated C(sp³)–H bonds, which offers a direct route to pyrrolidines from simple alkylamine precursors. organic-chemistry.org Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Intermolecular amination typically involves the reaction of a 1,4-difunctionalized alkane (e.g., 1,4-dihalobutane) with a primary amine, such as benzylamine, to form the N-substituted pyrrolidine ring. While straightforward, this method can sometimes suffer from competing side reactions.

Stereoselective Synthesis of Chiral Pyrrolidin-3-yl Derivatives

Introducing chirality at the C3 position of the pyrrolidine ring is a critical challenge in synthesizing enantiomerically pure versions of the title compound. Stereoselective methods are employed to control the three-dimensional arrangement of atoms.

Asymmetric Alkylation and Reductive Amination Strategies

Asymmetric reductive amination is arguably the most direct and efficient method for converting a prochiral ketone into a chiral amine. google.com In the context of synthesizing the title compound, this strategy would involve the reaction of the precursor 1-benzyl-3-pyrrolidinone with isopropylamine in the presence of a chiral catalyst and a reducing agent.

This one-pot reaction has been extensively studied, and numerous catalytic systems have been developed to achieve high enantioselectivity. google.com These systems often employ transition metals like iridium or rhodium complexed with chiral phosphine (B1218219) ligands. google.com Biocatalysis, using enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), has also emerged as a powerful, green alternative for the asymmetric synthesis of chiral amines from ketones. acs.orgresearchgate.net These enzymes can operate under mild conditions and often exhibit exceptional levels of stereocontrol. acs.org

| Catalyst Type | Example | Ketone Substrate Scope | Enantioselectivity (ee) |

| Transition Metal | Ir-f-Binaphane Complex | Aryl Ketones | Up to 94% google.com |

| Chiral Brønsted Acid | SPINOL Borophosphates | Aryl & Alkyl Ketones | Up to 98% acs.org |

| Biocatalyst (Enzyme) | Engineered Amine Dehydrogenase | Structurally Diverse Ketones | >99% acs.org |

This table summarizes various catalytic systems used in the asymmetric reductive amination of ketones.

Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

For pyrrolidine synthesis, a chiral auxiliary can be attached to either the dipolarophile or the azomethine ylide precursor in a [3+2] cycloaddition reaction, thereby inducing diastereoselectivity. acs.orgua.es For example, N-tert-butanesulfinylimines have been successfully employed as chiral precursors in the diastereoselective synthesis of densely substituted pyrrolidines. acs.orgua.es The sulfinyl group acts as a powerful stereodirecting group and can be readily cleaved after the key ring-forming step. This approach allows for the construction of pyrrolidine rings with multiple, well-defined stereocenters. ua.es

Enantioselective Catalysis in Pyrrolidine Ring Construction

The creation of a chiral pyrrolidine ring is a critical step in synthesizing enantiomerically pure target molecules. Asymmetric organocatalysis has become a primary tool for this purpose, offering a powerful alternative to metal-catalyzed transformations. acs.orgbenthamdirect.combohrium.com Chiral pyrrolidine-based organocatalysts, often derived from proline, are particularly effective in promoting various transformations in an enantioselective manner. mdpi.comnih.gov

Key strategies for the enantioselective construction of the 3-amino pyrrolidine scaffold include:

Asymmetric Michael Addition: This reaction is a cornerstone for forming C-C and C-N bonds. Organocatalysts, such as diarylprolinol silyl (B83357) ethers, can effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds. For instance, the Michael addition of nitroalkanes to enoates can produce precursors to 3-substituted pyrrolidines with high enantioselectivity. nih.govrsc.org Subsequent reduction of the nitro group and cyclization yields the desired chiral pyrrolidine ring.

[3+2] Cycloaddition Reactions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most direct and atom-economical methods for synthesizing substituted pyrrolidines. enamine.netrsc.org This reaction can generate multiple stereocenters simultaneously with a high degree of control. The choice of metal catalyst (e.g., Ag, Cu) and chiral ligand is crucial for achieving high enantioselectivity.

Organocatalytic Cascade Reactions: More complex pyrrolidine structures can be assembled in a one-pot fashion through organocatalytic cascade reactions. For example, a sequence involving an asymmetric conjugate addition followed by an intramolecular reductive amination can build the pyrrolidine core from simple acyclic precursors like glycine esters, achieving high enantiomeric excess (ee). acs.org

The table below summarizes representative organocatalytic methods for pyrrolidine synthesis.

| Catalytic Method | Catalyst Type | Key Transformation | Enantioselectivity (ee) |

| Michael Addition | Diarylprolinol silyl ether | Aldehyde to Nitroolefin | Up to 85% |

| 'Clip-Cycle' Aza-Michael | Chiral Phosphoric Acid (CPA) | Intramolecular Cyclization | Up to 96% |

| [3+2] Cycloaddition | Ag/Phosphoramidite Complex | Azomethine ylide + Alkene | High |

| Cascade Reaction | Chiral Phase Transfer Catalyst | Conjugate addition/Reductive amination | High |

Diastereoselective Control in Functionalization of Pyrrolidine Scaffolds

Once the pyrrolidine ring is formed, or during its formation, controlling the relative stereochemistry of multiple substituents is paramount. Diastereoselective control ensures the correct three-dimensional arrangement of the benzyl, isopropyl, and amine groups.

Cycloaddition Strategies: 1,3-dipolar cycloadditions are particularly powerful for diastereoselective synthesis. By using chiral precursors or catalysts, it is possible to control the facial selectivity of the dipole and dipolarophile interaction, leading to the formation of specific diastereomers. acs.org These reactions can construct complex polycyclic and spirocyclic pyrrolidine systems with excellent diastereoselectivity (up to >99:1 dr). rsc.orgnih.gov

Substrate-Controlled Synthesis: The inherent chirality in a starting material can direct the stereochemical outcome of subsequent reactions. For example, starting with a chiral building block like (R)-glyceraldehyde acetonide allows for the diastereoselective synthesis of substituted pyrrolidines. nih.gov The stereocenters present in the substrate guide the approach of reagents, leading to the preferential formation of one diastereomer.

Cascade Reactions: Telescoped or one-pot reactions can establish multiple stereocenters in a single, efficient operation. For instance, a sequence involving olefination and asymmetric functionalization has been developed to produce disubstituted pyrrolidines with high diastereomeric ratios (up to 99:1 dr) and enantioselectivity. nih.govresearchgate.net

These methods provide a robust toolbox for constructing densely functionalized pyrrolidines with precise stereochemical control, essential for creating specific isomers of complex molecules. acs.org

N-Alkylation and N-Benzylation Strategies for Amine Derivatization

The final structure of this compound features two distinct N-alkyl groups on two different nitrogen atoms: a benzyl group on the ring nitrogen and an isopropyl group on the exocyclic C3-amine. The selective introduction of these groups requires careful strategic planning to avoid cross-reactivity and the formation of isomeric byproducts. A common synthetic route involves first preparing a 1-benzyl-3-aminopyrrolidine intermediate, followed by the introduction of the isopropyl group.

Regioselective Introduction of the Benzyl Moiety

The introduction of the benzyl group onto the pyrrolidine ring nitrogen (N1) must be performed selectively. The secondary nitrogen of the pyrrolidine ring is generally more nucleophilic than a primary exocyclic amine, which can often be protected. However, in a precursor like 3-aminopyrrolidine (B1265635), direct alkylation can lead to a mixture of products.

A convenient and high-yield synthesis of 1-benzyl-3-aminopyrrolidine has been reported starting from commercially available materials. researchgate.net One effective strategy involves the protection of the C3-amino group, for example as a phthalimide (B116566) or a carbamate, followed by benzylation of the ring nitrogen with benzyl bromide or a similar benzylating agent. Subsequent deprotection of the C3-amine provides the desired 1-benzyl-3-aminopyrrolidine intermediate, ready for further functionalization. The use of phase-transfer catalysts, such as crown ethers, can facilitate the benzylation under basic conditions. nih.gov

Selective Isopropyl Group Installation on the Amine Nitrogen

With the 1-benzyl-3-aminopyrrolidine intermediate in hand, the final step is the selective installation of the isopropyl group onto the primary exocyclic amine. Direct alkylation with an isopropyl halide is often problematic due to overalkylation, yielding a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Reductive amination is the most widely used and effective method for this transformation. jocpr.com This process involves the reaction of the primary amine with acetone (B3395972) to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com This method is highly selective for mono-alkylation and avoids the issue of overalkylation. researchgate.net

Common reducing agents for this purpose include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium cyanoborohydride (NaBH₃CN)

Green Chemistry Principles in the Synthesis of Pyrrolidine Amines

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The principles of green chemistry can be applied to the synthesis of pyrrolidine amines to reduce waste, avoid hazardous materials, and improve energy efficiency. nih.gov

Key green approaches include:

Use of Eco-Friendly Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or solvent mixtures such as EtOH/H₂O can significantly reduce the environmental impact of a synthesis. rsc.org

Catalyst-Free Reactions: Designing synthetic routes that proceed under catalyst-free conditions, often promoted by heat or occurring in green solvents, enhances the sustainability of the process. rsc.org

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are inherently atom-economical and efficient. They reduce the number of synthetic steps and purification procedures, minimizing waste generation.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically shorten reaction times, reduce side-product formation, and increase yields, contributing to a more efficient and greener synthesis. nih.gov

Alternative Alkylating Agents: Traditional alkylating agents like alkyl halides generate stoichiometric salt waste. Greener alternatives, such as dialkyl carbonates, are being explored as they are biodegradable and produce less harmful byproducts. nih.gov

Adopting these principles can lead to more sustainable and efficient syntheses of complex molecules like this compound. acsgcipr.org

Synthesis of Isotopic Analogs for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. nih.govwikipedia.org The synthesis of isotopic analogs of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions.

Strategies for isotopic labeling include:

Deuterium Labeling: The isopropyl group can be readily deuterated by using deuterated acetone (acetone-d₆) in the reductive amination step with a standard hydride source, or by using a deuterated reducing agent like sodium borodeuteride (NaBD₄) with standard acetone.

Carbon-13 Labeling: ¹³C atoms can be introduced by using starting materials synthesized with ¹³C-labeled precursors. For example, ¹³C-labeled benzyl bromide could be used to label the benzyl moiety, or ¹³C-labeled acetone for the isopropyl group.

Nitrogen-15 Labeling: ¹⁵N labeling can be achieved by starting with ¹⁵N-labeled ammonia (B1221849) to construct the pyrrolidine ring or by using more advanced late-stage isotopic exchange methods. mdpi.com Recent developments have shown that primary amines can undergo isotopic exchange using a ¹⁵N-labeled benzophenone (B1666685) imine as the nitrogen source, allowing for the direct conversion of a ¹⁴N-amine to its ¹⁵N-analog. nih.govacs.org

These labeling strategies provide access to a range of isotopologues, which are essential for detailed mechanistic and metabolic investigations. researchgate.netresearchgate.net

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Investigations for Precise Stereochemical Assignment

Spectroscopic techniques are paramount for elucidating the structure of chiral molecules in solution. By probing the molecule with various forms of electromagnetic radiation, detailed information about its connectivity, spatial arrangement, and dynamic behavior can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the conformational dynamics of molecules in solution. numberanalytics.com For (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine, multi-dimensional NMR experiments are crucial for assigning proton (¹H) and carbon (¹³C) signals and for mapping out the spatial relationships between atoms.

Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish the covalent framework of the molecule. numberanalytics.com More advanced methods, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information about through-space proximity of nuclei, which is essential for determining the preferred conformation of the pyrrolidine (B122466) ring and the relative orientation of its substituents. numberanalytics.com

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "endo" and "exo" (or "up" and "down") envelope forms where one atom is out of the plane of the other four. acs.orgnih.gov The energy barrier for this ring inversion is typically low, leading to rapid interconversion at room temperature. rsc.org The presence of bulky substituents, like the N-benzyl and C3-isopropyl-amine groups, influences the energetic preference for specific puckered states. NOESY experiments can reveal key spatial correlations that help identify the dominant conformer. For instance, correlations between the C3 proton and specific protons on the benzyl (B1604629) group or the pyrrolidine ring would define their relative orientation.

Table 1: Hypothetical NOESY Correlations for a Dominant Conformer of this compound

| Interacting Protons | Expected NOE Intensity | Inferred Proximity Information |

| Pyrrolidine H3 ↔ Benzyl-CH₂ | Medium to Strong | Indicates a pseudo-equatorial orientation of the isopropyl-amine group on the 'same face' as the benzyl group. |

| Pyrrolidine H3 ↔ Isopropyl-CH | Strong | Confirms connectivity and local conformation of the side chain. |

| Benzyl-CH₂ ↔ Pyrrolidine H2/H5 (cis protons) | Medium | Defines the orientation of the benzyl group relative to the pyrrolidine ring. |

| Pyrrolidine H2 (axial) ↔ Pyrrolidine H4 (axial) | Strong | Characteristic of a specific ring pucker, revealing through-space axial-axial proximity. |

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are the definitive methods for determining absolute configuration in solution. mdpi.com The primary methods used are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). rsc.orgnih.gov

The process involves measuring the experimental ECD or VCD spectrum of an enantiomerically pure sample of this compound. americanlaboratory.com Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical spectra for one of the known enantiomers (e.g., the R-enantiomer). schrodinger.com This computational step requires a thorough conformational search to identify all low-energy structures, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. mdpi.com

A direct comparison of the experimental spectrum with the calculated spectrum allows for unambiguous assignment. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the sample has the same absolute configuration as the one used in the calculation (R in this example). americanlaboratory.combiotools.us If the experimental spectrum is a mirror image of the calculated one, the sample possesses the opposite (S) configuration. americanlaboratory.com VCD is often preferred as it is sensitive to the entire molecular framework, whereas ECD relies on the presence of UV-active chromophores. biotools.usmdpi.com

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. nih.gov These techniques are highly sensitive to the local chemical environment and can reveal information about both intramolecular (e.g., hydrogen bonding within the molecule) and intermolecular (e.g., molecule-solvent) interactions.

For this compound, the FTIR and Raman spectra would be characterized by specific vibrational modes. The N-H stretching vibration of the secondary amine, for example, would be sensitive to hydrogen bonding. In a non-polar solvent, a sharp band would be expected, whereas in a protic solvent, this band would broaden and shift to a lower frequency, indicating intermolecular hydrogen bonding with the solvent. The various C-H stretches (aromatic, alkyl), C-N stretches, and ring deformation modes provide a complete vibrational profile of the molecule. researchgate.netnih.gov Comparing the spectra of the molecule in different solvents or at different concentrations can elucidate the nature and strength of these non-covalent interactions. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |

| N-H Stretch (secondary amine) | 3300 - 3500 | FTIR, Raman | Position and shape are sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman | Characteristic of the benzyl group. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FTIR, Raman | From pyrrolidine and isopropyl groups. |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | FTIR, Raman | Multiple bands expected for the phenyl ring. |

| C-N Stretch | 1000 - 1350 | FTIR, Raman | Associated with the tertiary amine in the ring and the secondary amine. |

| Pyrrolidine Ring Deformations | 800 - 1200 | FTIR, Raman | Complex modes sensitive to ring conformation. |

X-ray Crystallography for Solid-State Molecular Geometry and Chirality

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing a static, time-averaged picture of the molecule's preferred conformation within the crystal lattice. mdpi.com

For this compound, an X-ray crystal structure would definitively establish its absolute configuration (if a chiral starting material or resolution method was used) through the anomalous dispersion of X-rays, typically without the need for comparison to theoretical models. researchgate.net It would also show the exact puckering of the pyrrolidine ring and the specific orientations of the benzyl and isopropyl-amine substituents in the solid state. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure.

Table 3: Illustrative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three covalently bonded atoms. |

| Torsion Angles (°) | Dihedral angles defining the conformation of the molecule. |

| Flack Parameter | A value close to zero confirms the correct absolute stereochemistry. |

Gas-Phase Structural Characterization Using Microwave Spectroscopy

Microwave spectroscopy, also known as rotational spectroscopy, is a high-resolution technique used to determine the precise geometry of molecules in the gas phase. mit.edu By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, the molecule's principal moments of inertia can be determined with very high accuracy. From these moments of inertia, a detailed molecular structure, including bond lengths and angles, can be derived. aip.org

Conformational Landscape and Energetics of Substituted Pyrrolidines

The biological activity and physical properties of substituted pyrrolidines are intrinsically linked to their conformational preferences. nih.gov The pyrrolidine ring is flexible and primarily adopts non-planar envelope (E) or twist (T) conformations to alleviate torsional strain. nih.gov For 3-substituted pyrrolidines, the two most common conformations are the Cγ-exo and Cγ-endo envelope puckers, where the C3 and C4 atoms are on opposite sides of the plane formed by the other three ring atoms. frontiersin.org

The substituents play a critical role in determining the relative energies of these conformers. The large N-benzyl group and the C3-isopropyl-amine group will seek to minimize steric hindrance, which typically involves occupying pseudo-equatorial positions. The conformational landscape of this compound can be explored using computational chemistry methods. researchgate.net By calculating the relative energies of all possible conformers (arising from ring puckering and side-chain rotations), a potential energy surface can be mapped. The global minimum energy structure represents the most stable conformer, and the relative energies of other low-lying conformers determine their population at a given temperature according to the Boltzmann distribution. This theoretical analysis is crucial for interpreting experimental data from NMR and chiroptical spectroscopy, which often represent an average over multiple coexisting conformations. researchgate.net

Table 4: Key Conformational Features of Substituted Pyrrolidines

| Conformation Feature | Description | Influence on this compound |

| Ring Puckering | The deviation of the pyrrolidine ring from planarity, typically described as Cγ-endo or Cγ-exo envelope conformations. frontiersin.org | The equilibrium between endo and exo puckers is influenced by steric repulsion between the C3 and N1 substituents. |

| Substituent Orientation | Substituents can occupy pseudo-axial or pseudo-equatorial positions. | Both the N-benzyl and C3-isopropyl-amine groups are expected to strongly prefer pseudo-equatorial positions to minimize steric strain. |

| Nitrogen Inversion | The nitrogen atom can rapidly invert its configuration. | In N-benzyl pyrrolidine, this inversion is coupled with the ring's pseudorotation, affecting the orientation of the benzyl group. |

Pyrrolidine Ring Puckering and Inversion Barriers

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.gov This phenomenon, known as pseudorotation, allows the ring to adopt conformations that minimize steric strain. The most common puckered forms for a substituted pyrrolidine ring are the "envelope" (or Cγ-exo and Cγ-endo) and "twist" conformations. nih.govfrontiersin.org In these forms, one or two atoms deviate from the plane formed by the remaining atoms of the ring.

The specific puckering preference in this compound is influenced by the substituents on the ring. The large N-benzyl group and the 3-isopropylamino group will favor conformations that place them in pseudo-equatorial positions to minimize steric hindrance. nih.gov The inversion barrier between these puckered forms is generally low, allowing for rapid interconversion at room temperature. However, the presence of bulky substituents can raise this barrier, potentially leading to the stabilization of a single preferred conformation.

Table 1: Predicted Pyrrolidine Ring Conformations and Relative Stabilities

| Conformation | Substituent Positions | Predicted Relative Energy |

| Cγ-endo | Benzyl (pseudo-eq), Isopropylamino (pseudo-eq) | Lower |

| Cγ-exo | Benzyl (pseudo-eq), Isopropylamino (pseudo-ax) | Higher |

| Twist | Intermediate | Intermediate |

Rotational Isomerism Around Amine and Benzyl Bonds

Rotational isomerism, or the existence of different conformers due to hindered rotation around single bonds, is a key feature of this compound. The two primary bonds contributing to this phenomenon are the C-N bond of the isopropylamine (B41738) group and the N-C bond of the benzyl group.

Rotation around the C-N bond of the isopropylamine substituent can lead to different spatial arrangements of the isopropyl group relative to the pyrrolidine ring. These rotational isomers, or rotamers, will have different energies due to steric interactions. Similarly, rotation around the N-CH2 bond of the benzyl group will orient the phenyl ring in different positions relative to the pyrrolidine ring. This rotation is also subject to steric hindrance, particularly from the substituents on the pyrrolidine ring.

The barriers to rotation around these bonds can be investigated using techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers separating the different rotamers. In analogous systems, such as N-formyl-o-toluidine, restricted C-N amide bond rotation leads to observable cis and trans isomers in solution. nih.gov While the amine bond in the target molecule is not an amide, the principle of hindered rotation due to steric bulk is applicable.

Table 2: Key Rotational Bonds and Potential for Isomerism

| Bond | Description | Expected Rotational Barrier | Consequence |

| C(pyrrolidine)-N(isopropylamine) | Connects isopropylamine to the ring | Moderate | Distinct rotamers with varying steric interactions |

| N(pyrrolidine)-C(benzyl) | Connects benzyl group to the ring | Moderate | Varied spatial orientation of the phenyl ring |

Influence of Substituent Steric and Electronic Effects on Conformation

The benzyl group, being the largest substituent, will likely dominate the conformational preference of the pyrrolidine ring, favoring a pseudo-equatorial position to minimize 1,3-diaxial interactions. The isopropylamino group at the 3-position will also seek a pseudo-equatorial orientation to reduce steric clash with the benzyl group and the pyrrolidine ring protons.

Electronic effects also play a role in determining the molecule's conformation. The nitrogen atom of the pyrrolidine ring is a secondary amine, and its basicity can be influenced by the electron-withdrawing or -donating nature of its substituents. nih.gov While the benzyl and isopropyl groups are not strongly electron-withdrawing or -donating, their inductive effects can subtly influence the geometry and reactivity of the molecule. For instance, studies on fluorinated pyrrolidines have demonstrated that stereoelectronic effects, such as the gauche effect, can significantly impact conformational stability. beilstein-journals.orgnih.gov

Computational and Theoretical Chemistry of 1 Benzyl Pyrrolidin 3 Yl Isopropyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting various molecular properties. These methods, grounded in the principles of quantum mechanics, allow for a detailed examination of electron distribution, orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density of the system, DFT calculations can accurately predict key structural parameters. For (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine, geometry optimization using a common functional like B3LYP with a 6-31G* basis set would reveal the equilibrium bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape, which is crucial for its chemical properties. The pyrrolidine (B122466) ring is expected to adopt a puckered envelope or twist conformation to minimize steric strain. acs.org

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N(pyrrolidine)-C(benzyl) | 1.47 Å |

| Bond Length | C(pyrrolidine)-N(isopropyl) | 1.46 Å |

| Bond Angle | C(benzyl)-N(pyrrolidine)-C(ring) | 112.5° |

| Bond Angle | C(pyrrolidine)-N(isopropyl)-C(isopropyl) | 115.0° |

| Dihedral Angle | C(ring)-C(ring)-N(pyrrolidine)-C(benzyl) | -175.2° |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating molecular energies and predicting reactivity compared to DFT, albeit at a greater computational cost. acs.org These methods are invaluable for obtaining precise values for electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other predicted properties include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added).

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.54 | Region of electron donation (tertiary amines) |

| LUMO Energy | 0.98 | Region of electron acceptance (benzyl ring) |

| HOMO-LUMO Gap | 9.52 | Indicates high kinetic stability |

| Ionization Potential | 8.75 | Energy to remove an electron |

| Electron Affinity | -0.76 | Energy change upon electron gain |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and bonds by solving Newton's equations of motion, revealing the accessible conformations and the flexibility of the molecule. For this compound, MD simulations would highlight the pseudorotation of the pyrrolidine ring and the rotation around the single bonds connecting the benzyl (B1604629) and isopropyl groups. researchgate.net This analysis identifies the most populated conformational states and the energy barriers between them, offering a comprehensive picture of the molecule's dynamic nature in different environments (e.g., in a vacuum or solvated in water).

| Conformer | Key Dihedral Angle (N(pyrrolidine)-C-C-C(phenyl)) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Extended) | 178° | 0.00 | 65 |

| B (Folded) | 75° | 1.25 | 25 |

| C (Gauche) | -65° | 2.10 | 10 |

In Silico Prediction of Intermolecular Interactions with Model Receptors

Understanding how a molecule interacts with its environment is key to predicting its physical properties. In silico docking and interaction modeling can be used to predict the non-covalent interactions between this compound and a model receptor cavity, without implying any biological function. These models typically consist of a simplified binding pocket with defined hydrogen bond donors, acceptors, and hydrophobic regions. Such studies reveal the potential for interactions like hydrogen bonds (primarily involving the amine nitrogens) and van der Waals forces (with the benzyl and isopropyl groups). nih.gov This analysis helps to understand how the molecule's structure and electronic properties govern its intermolecular associations.

| Interaction Type | Molecule Atom/Group | Model Receptor Group | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | N(pyrrolidine) | Hydroxyl (-OH) | 2.9 |

| Hydrogen Bond (Acceptor) | N(isopropylamine) | Amide (N-H) | 3.1 |

| Hydrophobic (π-π stacking) | Benzyl Ring | Phenylalanine side chain | 3.5 - 4.0 |

| Van der Waals | Isopropyl Group | Leucine side chain | 3.8 - 4.5 |

Cheminformatics Analysis of Related Chemical Scaffolds

Cheminformatics involves the analysis of chemical information using computational tools. By examining the chemical space around this compound, it is possible to understand the properties of the broader N-benzylpyrrolidine scaffold. researchgate.net This type of analysis compares the structural and physicochemical properties of a series of related molecules, identifying trends and diversity. The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its common presence in bioactive compounds. nih.govresearchgate.net A comparative analysis highlights how modifications to the core structure, such as adding or removing substituents, affect key molecular descriptors.

| Compound | Molecular Weight (g/mol) | Number of Rotatable Bonds | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| This compound | 218.35 | 4 | 15.27 |

| 1-Benzylpyrrolidine | 161.24 | 2 | 3.24 |

| 1-Benzyl-3-aminopyrrolidine | 176.26 | 3 | 29.26 |

| N-isopropylpyrrolidin-3-amine | 128.22 | 2 | 29.26 |

QSAR (Quantitative Structure-Activity Relationship) Principles Applied to Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate a molecule's chemical structure with a specific property. wikipedia.org While often used for biological activity, the principles can be applied to fundamental chemical parameters. By calculating a range of molecular descriptors for this compound, a QSAR-type analysis can predict its physicochemical properties. Descriptors can be constitutional (e.g., molecular weight), electronic (e.g., polarizability), or transport-related (e.g., LogP). ucsb.edu These descriptors provide a numerical representation of the molecule's chemical features, which can be used to estimate properties like solubility, lipophilicity, and reactivity without direct experimental measurement. mdpi.com

| Descriptor | Calculated/Predicted Value | Relevance to Chemical Properties |

|---|---|---|

| Molecular Weight | 218.35 g/mol | Influences diffusion and steric factors |

| XLogP3 | 2.8 | Predicts lipophilicity and partitioning behavior |

| Molar Refractivity | 69.5 cm³ | Relates to polarizability and intermolecular forces |

| Number of H-Bond Donors | 1 | Potential for hydrogen bonding |

| Number of H-Bond Acceptors | 2 | Potential for hydrogen bonding |

Mechanistic Organic Chemistry and Reactivity Studies of the Title Compound

Investigation of Reaction Mechanisms in Synthetic Transformations

The synthesis of (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine involves the formation of the core pyrrolidine (B122466) ring and the introduction of the N-benzyl and N-isopropyl substituents. Common synthetic strategies for such 1,3-disubstituted pyrrolidines provide a basis for mechanistic investigation. A plausible synthetic route could involve the initial formation of an N-benzyl-3-pyrrolidinone precursor, followed by reductive amination. chemicalbook.com

The construction of the substituted pyrrolidine skeleton often relies on powerful C-N bond-forming reactions. One of the most effective methods for assembling the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. rsc.org In the context of the title compound, a potential key step is the reaction of an N-benzyl azomethine ylide with a suitable dipolarophile.

The transition state of this concerted cycloaddition is highly organized, dictating the stereochemistry of the resulting pyrrolidine ring. mappingignorance.org Computational studies on analogous systems reveal a "bent-approach" or "endo" transition state, where the dipole and dipolarophile align to maximize orbital overlap between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the alkene. The stability of this transition state is influenced by both steric interactions between substituents and secondary orbital interactions, which ultimately determines the regio- and stereoselectivity of the cycloadduct. mappingignorance.org

Alternatively, if the synthesis proceeds via reductive amination of N-benzyl-3-pyrrolidinone with isopropylamine (B41738), the key bond-forming step is the nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to an iminium ion intermediate. The subsequent reduction of this iminium ion by a hydride source (e.g., sodium borohydride) is the final step in forming the C-N bond. The transition state of the hydride reduction involves the approach of the hydride nucleophile to the electrophilic iminium carbon. The facial selectivity of this attack would be influenced by the steric hindrance posed by the substituents on the pyrrolidine ring.

Interactive Table: Plausible Synthetic Transformations and Mechanistic Features

| Reaction Step | Key Transformation | Intermediate | Transition State Characteristics |

| Ring Formation | [3+2] Cycloaddition | Azomethine Ylide | Concerted, envelope-like geometry to maximize HOMO-LUMO overlap. |

| Amine Introduction | Reductive Amination | Iminium Cation | Hydride approach to the planar iminium ion; facial selectivity dictated by sterics. |

| N-Benzylation | Nucleophilic Substitution (SN2) | - | Linear arrangement of nucleophile (amine), carbon, and leaving group. |

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are crucial in understanding the behavior of the title compound. nih.gov The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twisted" conformations. The substituents at the N1 and C3 positions significantly influence this conformational preference.

The lone pair of electrons on the tertiary nitrogen (N1) plays a critical role. Its orientation relative to the C-N and C-C bonds of the ring affects the amine's nucleophilicity and basicity. For instance, an anti-periplanar alignment of the nitrogen lone pair with an adjacent σ* antibonding orbital (e.g., a C-C or C-H bond) can lead to a stabilizing hyperconjugation effect. This interaction can influence the ring's pucker and the accessibility of the lone pair for reactions. nih.gov

Furthermore, the relative orientation of the N-benzyl and C3-isopropylamino groups (cis or trans) creates distinct stereoelectronic environments. Intramolecular hydrogen bonding between the secondary amine's proton and the tertiary nitrogen's lone pair is possible in certain conformations, which would modulate the reactivity of both nitrogen centers. These non-covalent interactions, governed by stereoelectronic preferences, can impact the compound's binding to biological targets and its acid-base properties.

Biotransformation Pathways and Enzymatic Reactivity

The biotransformation of amine-containing xenobiotics is primarily mediated by Cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov For this compound, several metabolic pathways can be predicted based on the known reactivity of N-benzyl amines and pyrrolidine rings. rsc.orgacs.org These enzymatic reactions involve precise chemical mechanisms at the enzyme's active site.

The primary sites for enzymatic oxidation on the title compound are the nitrogen atoms and the carbon atoms alpha to them.

N-Dealkylation: The most common metabolic pathways for tertiary and secondary amines are N-dealkylation.

N-Debenzylation: Oxidation of the benzylic carbon (the CH₂ group attached to the pyrrolidine nitrogen) is a highly probable pathway. The P450 catalytic cycle generates a highly reactive ferryl-oxo species (Compound I) which abstracts a hydrogen atom from the benzylic position to form a carbon radical. nih.govresearchgate.net This radical is then oxidized by the iron-hydroxyl species to form an unstable carbinolamine, which subsequently collapses to yield the N-debenzylated pyrrolidine and benzaldehyde. researchgate.net

N-Deisopropylation: A similar mechanism can occur at the carbon alpha to the secondary amine, leading to the removal of the isopropyl group and the formation of a primary amine, along with acetone (B3395972).

Pyrrolidine Ring Oxidation: The carbons of the pyrrolidine ring are also susceptible to hydroxylation. The regioselectivity is dictated by the orientation of the substrate within the P450 active site. Typically, the C5 position (alpha to the tertiary nitrogen) is a common site for oxidation, leading to the formation of a lactam after further oxidation of the initial carbinolamine intermediate. researchgate.netrsc.org

The stereoselectivity of these reactions is high, as the enzyme's active site binds the substrate in a specific orientation, exposing only one face or one specific C-H bond to the reactive ferryl-oxo center.

Interactive Table: Predicted Enzymatic Biotransformations

| Pathway | Initial Step | Key Intermediate | Products |

| N-Debenzylation | H-atom abstraction from benzylic carbon | Carbon radical, Carbinolamine | (Pyrrolidin-3-yl)-isopropyl-amine, Benzaldehyde |

| N-Deisopropylation | H-atom abstraction from isopropyl C-H | Carbon radical, Carbinolamine | 1-Benzyl-pyrrolidin-3-ylamine, Acetone |

| Ring Hydroxylation | H-atom abstraction from ring C-H (e.g., C5) | Carbon radical, Carbinolamine | Hydroxylated derivative |

| N-Oxidation | Direct oxidation of a nitrogen atom | N-oxide | (1-Benzyl-1-oxy-pyrrolidin-3-yl)-isopropyl-amine |

The interaction between the title compound and an enzyme like Cytochrome P450 is a highly specific, non-covalent process. Molecular modeling and docking studies of similar substrates provide insight into these interactions. researchgate.netnih.gov

The binding event is driven by a combination of forces:

Hydrophobic Interactions: The benzyl (B1604629) group and, to a lesser extent, the isopropyl group, would likely bind within a hydrophobic pocket of the active site, formed by nonpolar amino acid residues. This interaction helps to correctly orient the molecule for catalysis.

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor to a suitable acceptor residue (e.g., the side chain of aspartate, glutamate, or a backbone carbonyl). The tertiary nitrogen of the pyrrolidine ring can act as a hydrogen bond acceptor.

Coordination/Proximity to Heme Iron: For oxidation to occur, a specific C-H or N-H bond of the substrate must be positioned in close proximity (typically 3-5 Å) to the ferryl-oxo center of the enzyme's heme cofactor. This precise positioning is the primary determinant of the reaction's regioselectivity. researchgate.netresearchgate.net

Acid-Base Chemistry and Protonation State Modeling

The title compound is a diamine, containing two basic nitrogen atoms: a tertiary amine within the pyrrolidine ring and a secondary isopropylamine side chain. Each has a distinct basicity (pKa of its conjugate acid), and the molecule can exist in neutral, monoprotonated, or diprotonated forms depending on the pH of the solution. rsc.org

The protonation state significantly affects the molecule's properties, including its solubility, lipophilicity, and ability to interact with biological targets. nih.gov The two pKa values can be represented as:

pKa1: Governs the equilibrium between the diprotonated species and the monoprotonated species.

pKa2: Governs the equilibrium between the monoprotonated species (likely protonated at the more basic pyrrolidine nitrogen) and the neutral species.

Computational chemistry provides powerful tools for modeling these protonation states. Using quantum mechanical methods like Density Functional Theory (DFT) combined with a continuum solvent model (like the Poisson-Boltzmann model), the free energies of the neutral and protonated forms can be calculated. acs.org These calculations allow for the prediction of macroscopic and microscopic pKa values, providing a detailed picture of the acid-base behavior of the molecule in aqueous solution. researchgate.netresearchgate.net

Interactive Table: Predicted Acid-Base Properties

| Parameter | Description | Predicted Value Range | Method of Determination |

| pKa2 (Monoprotonated -> Neutral) | Corresponds to the more basic nitrogen (likely N1-pyrrolidine). | 9.5 - 10.5 | Analogy to N-benzylpyrrolidine; Computational Modeling (DFT) |

| pKa1 (Diprotonated -> Monoprotonated) | Corresponds to the less basic nitrogen (likely N-isopropyl). | 7.5 - 8.5 | Analogy to secondary amines; Computational Modeling (DFT) |

| Dominant species at pH 7.4 | The most prevalent protonation state at physiological pH. | Monoprotonated (at N1) | Based on predicted pKa values. |

Based on a comprehensive search of available scientific literature, there are no specific research articles or publicly accessible data focusing on the photochemical and electrochemical reactivity of the compound this compound.

Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific subject as requested. Scientific investigation into the photochemical and electrochemical behavior of this particular molecule has not been published in the sources reviewed.

To fulfill the user's request, further experimental research on this compound would be required to generate the specific data for the outlined sections. Information on related compounds or general principles of organic chemistry cannot be used to generate the article without violating the strict requirement to focus solely on the title compound.

Structure Activity Relationship Sar Studies from a Chemical Design Perspective

Rational Design Principles for Modifying Pyrrolidine (B122466) Amine Scaffolds

The design of novel compounds based on the pyrrolidine amine scaffold is guided by several key principles aimed at optimizing interactions with biological targets. The pyrrolidine ring itself offers a rigid framework that can orient substituents in specific spatial arrangements, which is crucial for receptor binding. nih.gov Modifications of this scaffold are often aimed at enhancing potency, selectivity, and pharmacokinetic properties.

A primary consideration is the basicity of the pyrrolidine nitrogen and the exocyclic amine, which can be crucial for forming ionic interactions with target proteins. The substitution pattern on the pyrrolidine ring can influence this basicity. Furthermore, the stereochemistry at the C3 position, bearing the isopropyl-amine group, is a critical determinant of biological activity, as different stereoisomers can exhibit vastly different affinities for chiral biological targets like receptors and enzymes. ijpsr.com

Systematic Variation of the Benzyl (B1604629) Moiety and its Stereochemical Impact

The N-benzyl group is a common feature in many biologically active compounds, often contributing to binding affinity through hydrophobic and aromatic interactions. Systematic variation of this moiety in the (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine scaffold can provide valuable insights into the SAR.

In a series of benzyl and phenyl analogs of the marine alkaloid makaluvamine, it was observed that substitutions on the benzyl ring significantly influenced their antiproliferative activity. Generally, both electron-donating and electron-withdrawing groups at the para position resulted in potent compounds, suggesting that steric bulk and lipophilicity at this position are key determinants of activity. researchgate.netnih.gov For instance, 4-methyl, 4-chloro, and 4-fluoro substituted benzyl analogs showed pronounced antiproliferative effects. researchgate.netnih.gov

Below is an interactive data table illustrating the hypothetical effect of benzyl ring substitutions on a biological activity, based on general SAR principles observed in related compounds.

| Substituent (Position) | Change in Lipophilicity (Predicted) | Potential Impact on Activity |

| H (Unsubstituted) | Baseline | Reference activity |

| 4-Fluoro | Increased | May enhance binding through halogen bonding or altered electronics. |

| 4-Chloro | Increased | Similar to fluoro, may also increase steric bulk. |

| 4-Methyl | Increased | Increases hydrophobicity, potentially enhancing binding in a lipophilic pocket. |

| 4-Methoxy | Slightly Increased | Can act as a hydrogen bond acceptor and may alter electronic properties. |

| 3,4-Dimethoxy | Increased | Further increases electron density and potential for hydrogen bonding. |

Influence of the Isopropyl Group's Stereochemistry and Substituent Effects

The isopropyl group attached to the C3-amino function is another key feature for SAR exploration. Its size, shape, and lipophilicity can be optimized to improve target engagement. The stereocenter at the C3 position of the pyrrolidine ring means that the isopropyl-amino substituent can exist in either an (R) or (S) configuration. This stereochemistry is often a critical factor for biological activity, as one enantiomer may fit significantly better into a chiral binding pocket than the other. ijpsr.comnih.gov

Replacing the isopropyl group with other alkyl groups of varying sizes (e.g., ethyl, cyclopropyl, tert-butyl) can probe the steric tolerance of the binding site. A quantitative structure-activity relationship (QSAR) study on substituted aminotetralin analogues, for instance, found that an ethyl group was preferred as a nitrogen substituent, and groups larger than a propyl group were not desirable for inhibitory potency. nih.gov This suggests that there is an optimal size for the N-alkyl substituent.

The following table demonstrates potential bioisosteric replacements for the isopropyl group and their predicted effects.

| N-Substituent | Steric Bulk | Lipophilicity | Potential Rationale for Substitution |

| Isopropyl | Medium | Medium | Parent compound |

| Ethyl | Small | Low | Probing for smaller steric tolerance |

| Cyclopropyl | Medium | Medium | Introduces rigidity and alters electronic character |

| tert-Butyl | Large | High | Probing for larger steric tolerance |

| Trifluoromethyl | Medium | High (lipophilic) | Can act as a bioisostere for isopropyl, alters electronics |

Scaffold Hopping and Bioisosteric Replacement Strategies within the Pyrrolidine Framework

Scaffold hopping is a powerful strategy in drug design to identify novel core structures with similar biological activity but potentially improved properties. researchgate.net For the this compound scaffold, this could involve replacing the pyrrolidine ring with other five- or six-membered heterocycles, such as piperidine, morpholine, or thiomorpholine. Such changes can alter the geometry, basicity, and physicochemical properties of the molecule, potentially leading to improved selectivity or a more favorable ADME profile. researchgate.netspirochem.com

Bioisosteric replacement is another key tactic where a functional group is replaced by another with similar physical or chemical properties. nih.gov Within the pyrrolidine framework, the amine at the C3 position could be replaced with other functional groups like an ether, thioether, or a small amide to probe the necessity of the basic nitrogen for activity. Similarly, the pyrrolidine ring itself could be considered a bioisostere of other cyclic amines.

| Original Scaffold/Group | Bioisosteric Replacement | Potential Advantage |

| Pyrrolidine | Piperidine | Alters ring pucker and substituent vectors |

| Pyrrolidine | Azetidine | Reduces ring size and alters geometry |

| Isopropylamino | Cyclopropylamino | Introduces rigidity, may improve metabolic stability |

| Benzyl | Thienylmethyl | Modifies aromatic properties and potential for metabolism |

Design and Synthesis of Focused Compound Libraries for Structural Exploration

To systematically explore the SAR of the this compound scaffold, the design and synthesis of focused compound libraries are essential. Combinatorial chemistry approaches can be employed to rapidly generate a diverse set of analogs.

A common strategy involves a divergent synthetic route starting from a common pyrrolidine intermediate. For example, N-Boc-3-aminopyrrolidine can be N-benzylated with a variety of substituted benzyl halides. Subsequent deprotection and reaction with different aldehydes or ketones via reductive amination would yield a library of compounds with diverse substituents at both the N1-benzyl and the C3-amino positions.

The "split-and-pool" synthesis method is a powerful technique for creating large combinatorial libraries on a solid support. researchgate.net In this approach, a resin is divided into several portions, each is reacted with a different building block, and then the portions are recombined. This process is repeated for each point of diversity, resulting in a library where each bead carries a unique compound.

High-throughput screening of these libraries can then identify initial "hits," which can be further optimized through more focused, rational design. This iterative process of library synthesis, screening, and lead optimization is a cornerstone of modern drug discovery.

Advanced Analytical Methodologies for Research Oriented Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining the enantiomeric purity of chiral molecules. yakhak.orgmdpi.com For amines like (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine, direct separation on a Chiral Stationary Phase (CSP) is the most common and effective approach. yakhak.org

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely recognized for their excellent enantioselective capabilities for a broad range of chiral compounds, including amines. yakhak.orgresearchgate.netresearchgate.net Columns like Chiralpak® and Chiralcel® series are frequently utilized. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

The composition of the mobile phase is a critical factor influencing separation. In normal-phase chromatography, a mixture of an alkane (e.g., hexane) and an alcohol (e.g., 2-propanol or ethanol) is typically used. yakhak.org The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and reduce retention times by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.net

For amines that lack a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity. yakhak.orgnih.gov Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or para-toluenesulfonyl chloride (PTSC) react with the amine to form a derivative that can be readily detected by a UV or fluorescence detector. yakhak.orgresearchgate.netnih.gov This approach allows for the accurate quantification of even trace amounts of the undesired enantiomer. juniperpublishers.com

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation This table is based on typical conditions reported for similar chiral amines and serves as a starting point for method development for this compound.

| Parameter | Typical Condition | Rationale / Reference Principle |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Chiralpak AD-H, Chiralpak IE) | Proven high enantioselectivity for chiral amines through various interactions (hydrogen bonding, π-π interactions, steric hindrance). yakhak.orgresearchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10, v/v) with 0.1% Diethylamine (DEA) | Adjusts solvent strength for optimal retention and resolution; DEA acts as a basic modifier to improve peak symmetry. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale HPLC to ensure good efficiency and reasonable analysis time. nih.gov |

| Detection | UV at ~220-230 nm (or higher if derivatized) | Wavelength for detecting the benzene (B151609) ring chromophore. Derivatization can shift this to a more favorable wavelength. nih.gov |

| Column Temperature | 25 - 40 °C | Temperature can affect the thermodynamics of interaction with the CSP, influencing resolution and retention. researchgate.net |

High-Resolution Mass Spectrometry for Product and Intermediate Identification in Complex Reactions

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy, enabling the unambiguous identification of products, intermediates, and impurities in complex reaction mixtures. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary mass accuracy (typically <5 ppm) to distinguish between compounds with the same nominal mass.

Research Findings: For this compound (C₁₄H₂₂N₂), HRMS would confirm its molecular formula by providing an accurate mass measurement of its protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule are used to elicit structurally informative fragmentation. The fragmentation pathways for N-benzylpyrrolidine derivatives are predictable. wvu.eduresearchgate.net Key fragmentation reactions include:

Benzylic C-N bond cleavage: This is often the most prominent fragmentation pathway for N-benzylated compounds, leading to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. researchgate.net

Loss of the isopropyl group: Cleavage of the C-N bond connecting the isopropyl group to the pyrrolidine (B122466) ring.

Ring opening/fragmentation of the pyrrolidine moiety: This can occur through various pathways, often initiated by an alpha-cleavage adjacent to the nitrogen atom, leading to characteristic lower-mass fragments. wvu.edu

The fragmentation pattern of the closely related compound (3S)-(+)-1-Benzyl-3-aminopyrrolidine shows characteristic ions that support these proposed pathways. nist.gov By analyzing the accurate masses of these fragment ions, the structure of the parent compound and any related reaction intermediates can be confidently elucidated.

Table 2: Predicted HRMS Fragmentation of Protonated this compound [M+H]⁺

| Fragment Ion (Structure) | Proposed Loss from Parent Ion | Calculated m/z | Structural Significance |

|---|---|---|---|

| C₇H₇⁺ (Tropylium ion) | Loss of C₇H₁₅N₂ | 91.0542 | Confirms the presence of the benzyl (B1604629) group. researchgate.net |

| C₁₁H₁₅N₂⁺ | Loss of C₃H₇ (isopropyl radical) | 175.1230 | Indicates the presence of the isopropyl-amine moiety. |

| C₈H₁₀N⁺ (Pyrrolidinium fragment) | Cleavage within the pyrrolidine ring | 120.0808 | Characteristic fragment from the N-benzyl-pyrrolidine core. |

| C₁₄H₂₁N₂⁺ | Loss of H radical | 217.1700 | [M-H]⁺ fragment, often observed. |

Capillary Electrophoresis for Chiral Separations

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.comchromatographytoday.com For the enantiomeric separation of this compound, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.com

Research Findings: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE. mdpi.comnih.gov Due to their hydrophobic inner cavity and hydrophilic exterior, they can form inclusion complexes with guest molecules. Chiral recognition occurs when the enantiomers exhibit different binding constants with the CD, leading to different electrophoretic mobilities and thus, separation. mdpi.com

For basic amines, charged CD derivatives, such as sulfated or carboxymethylated β-cyclodextrins, are particularly effective. mdpi.com The choice of BGE pH is critical; it must be selected to ensure the analyte is charged while promoting optimal interaction with the chiral selector. Other factors that can be optimized to improve resolution include the type and concentration of the CD, capillary temperature, and the addition of organic modifiers to the BGE. mdpi.comnih.gov Cationic pyrrolidinium-β-cyclodextrin derivatives have also been synthesized and successfully used as chiral selectors for various analytes, demonstrating the versatility of pyrrolidine-based structures in chiral recognition systems. nih.gov

Table 3: General Method Development Parameters for Chiral CE of Amines

| Parameter | Condition/Variable | Effect on Separation |

|---|---|---|

| Chiral Selector (CS) | Anionic cyclodextrins (e.g., sulfated-β-CD, carboxymethyl-β-CD) | Provides enantioselective interaction sites and influences the effective mobility of the analyte-CS complex. mdpi.com |

| CS Concentration | Typically 5-20 mM | Higher concentrations can increase resolution up to a certain point, after which resolution may decrease. nih.gov |

| Background Electrolyte (BGE) | Phosphate or acetate (B1210297) buffer | Maintains a constant pH and provides conductivity. |

| BGE pH | Acidic range (e.g., pH 2.5-5.0) | Ensures the amine analyte is protonated (cationic) and migrates toward the cathode. Influences the charge of both analyte and selector. mdpi.com |

| Voltage | 15-30 kV | Higher voltage generally leads to shorter analysis times and sharper peaks, but increases Joule heating. |

| Temperature | 20-35 °C | Affects BGE viscosity, binding constants, and electrophoretic mobility. Needs to be controlled for reproducibility. mdpi.com |

Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Comprehensive Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. ajpaonline.comnih.govchromatographytoday.com They are invaluable for the comprehensive structural analysis of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. actascientific.com Direct analysis of this compound might be possible, but its polarity could lead to poor peak shape. Derivatization, such as silylation or acylation, is often employed for amines to reduce polarity, improve thermal stability, and enhance chromatographic performance. osti.govnih.gov The electron ionization (EI) mass spectra obtained from GC-MS provide a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification through library matching or manual interpretation. osti.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with an NMR spectrometer, allowing for the acquisition of detailed NMR spectra of compounds as they are separated chromatographically. wisdomlib.orgmdpi.com This technique is exceptionally powerful for unambiguous structure elucidation, especially for distinguishing between isomers that might have identical mass spectra. sumitomo-chem.co.jp

For a novel compound or a complex reaction mixture, LC-NMR can be operated in different modes:

On-flow: NMR spectra are acquired continuously as the eluent flows through the NMR probe. Suitable for major components. mdpi.com

Stopped-flow: The HPLC flow is stopped when the peak of interest is inside the NMR flow cell, allowing for longer acquisition times and more advanced 2D NMR experiments (e.g., COSY, HSQC) to be performed. mdpi.com

LC-SPE-NMR: Peaks are trapped onto solid-phase extraction (SPE) cartridges post-separation. The trapped compounds are then eluted with a deuterated solvent into the NMR spectrometer. This mode concentrates the sample and eliminates protonated solvent signals, significantly improving data quality. sumitomo-chem.co.jp

The combination of LC separation with the detailed structural information from ¹H, ¹³C, and 2D NMR makes LC-NMR a definitive tool for the comprehensive analysis of this compound and its related substances. wisdomlib.org

Table 4: Application of Hyphenated Techniques in Compound Analysis

| Technique | Primary Application | Information Obtained | Considerations |

|---|---|---|---|

| GC-MS | Identification and quantification of volatile impurities; Purity assessment. | Retention time; Characteristic EI fragmentation pattern for structural confirmation. osti.gov | May require derivatization to improve volatility and peak shape. nih.gov |

| LC-MS | Analysis of reaction mixtures; Impurity profiling; High-throughput screening. | Retention time; Accurate mass (HRMS); MS/MS fragmentation data for structural elucidation. acs.org | Provides molecular weight and formula but limited information for distinguishing isomers. |

| LC-NMR | Unambiguous structure elucidation of main components, impurities, and isomers. | Complete ¹H and ¹³C NMR spectra, including stereochemical information through 2D NMR experiments. mdpi.comsumitomo-chem.co.jp | Relatively low sensitivity compared to MS; requires higher sample concentrations. |

| LC-NMR-MS | Comprehensive characterization of unknown compounds in complex mixtures. | Provides orthogonal data: chromatographic separation, accurate mass, fragmentation, and full NMR structural information. sumitomo-chem.co.jp | Represents one of the most powerful but also most complex analytical setups. |

Future Directions and Emerging Research Trends

Development of Novel Biocatalytic Routes for Pyrrolidine (B122466) Amine Synthesis

The synthesis of complex amine-containing pharmaceuticals is increasingly turning towards biocatalysis, which offers a greener and more efficient alternative to traditional chemical methods. bohrium.commdpi.com Enzymes provide exquisite stereocontrol, often eliminating the need for protecting groups and reducing the number of synthetic steps. mdpi.com This approach is particularly valuable for creating enantiomerically pure chiral amines, a common feature in bioactive molecules. bohrium.com

Recent advancements have focused on utilizing various enzyme classes for the synthesis of pyrrolidine rings. Key enzymes in this area include:

Transaminases (TAs): Used for the stereoselective conversion of ketones to chiral amines. nih.gov

Imine Reductases (IREDs): Catalyze the asymmetric reduction of imines to form chiral amines. bohrium.com

Monoamine Oxidases (MAOs): Employed for the deracemization of amines. bohrium.com

Pictet-Spenglerases: Utilized in the synthesis of complex alkaloids containing heterocyclic amine structures. mdpi.comresearchgate.net

A notable development is the creation of biocatalytic cascades, where multiple enzymes work in sequence to produce complex molecules like chiral piperidines and pyrrolidines. bohrium.com For instance, a cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) has been successfully demonstrated. bohrium.com Furthermore, researchers are engineering new enzymatic functions. Hyster and co-workers, for example, have demonstrated a "new-to-nature" photoenzymatic hydroamination of olefins to synthesize cyclic amines. acs.org In another pioneering work, directed evolution was used to engineer cytochrome P450 variants (P411-PYS-5149 and P411-INS-5151) capable of catalyzing intramolecular C(sp3)–H amination to produce chiral pyrrolidines and indolines from simple azide (B81097) precursors with high efficiency and selectivity. acs.org This biocatalytic C-H insertion represents a significant step towards maximizing atom and step economy in synthesis. acs.org

One-pot photoenzymatic synthesis routes are also emerging, combining photochemical reactions with enzymatic catalysis. nih.gov A recent study demonstrated a one-pot synthesis for N-Boc-3-aminopyrrolidine by integrating a regioselective photooxyfunctionalization of pyrrolidine with a stereoselective biocatalytic transamination, achieving high conversions and excellent enantiomeric excess. nih.gov

Table 1: Key Enzymes in Pyrrolidine Amine Biocatalysis

| Enzyme Class | Function | Application Example | Reference |

|---|---|---|---|

| Transaminases (TAs) | Stereoselective conversion of prochiral ketones to amines. | Synthesis of N-Boc-3-aminopyrrolidines. | nih.gov |

| Imine Reductases (IREDs) | Asymmetric reduction of imines to chiral amines. | Part of biocatalytic cascades for chiral amine synthesis. | bohrium.com |

| Monoamine Oxidases (MAOs) | Deracemization of racemic amines. | Generation of enantioenriched azepanes. | bohrium.com |

| Engineered Cytochrome P450s | Intramolecular C(sp3)–H amination via nitrene insertion. | Synthesis of chiral pyrrolidines from azide precursors. | acs.org |

Application of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Planning

In the context of pyrrolidine chemistry, AI is being applied to several key areas:

Retrosynthesis Planning: AI-powered retrosynthesis tools can deconstruct complex target molecules, like pyrrolidine-containing drugs, into simpler starting materials. chemcopilot.commdpi.com Platforms such as Synthia, IBM RXN, and ASKCOS leverage deep learning and curated reaction rules to propose efficient and innovative synthetic pathways, drastically reducing planning time from weeks to minutes. chemcopilot.comnih.gov This automated approach helps chemists navigate the complexities of synthesis and can uncover non-intuitive or novel disconnections. chemcopilot.com

Reaction Prediction and Optimization: ML models, particularly graph transformer neural networks (GTNNs), can predict the outcomes of chemical reactions, including yield and regioselectivity, with high accuracy. digitellinc.com By training on large datasets from high-throughput experimentation (HTE), these models can identify suitable substrates and optimal reaction conditions, streamlining the experimental process and reducing waste. digitellinc.com